2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-one
Description
2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-one is a tetracyclic heterocyclic compound featuring a fused thienopyrimidine core. Its synthesis involves a multi-step process starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (1), which undergoes cyclization with formamide to form the pyrimidine ring. Subsequent treatment with phosphorus oxychloride yields the 4-chloro intermediate (3), which is then substituted with hydrazine to introduce the hydrazino group at position 2 . The phenyl group at position 3 is retained throughout the synthesis.
Properties
CAS No. |
142465-12-1 |
|---|---|
Molecular Formula |
C16H16N4OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H16N4OS/c17-19-16-18-14-13(11-8-4-5-9-12(11)22-14)15(21)20(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,19) |
InChI Key |
XKSGUVWFVCCNMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)NN |
solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Hydrogen Substitution Followed by Hydrazine Coupling
A patented method (CN106588758B) outlines a two-step process for synthesizing hydrazinopyridine derivatives, adaptable to the target compound.
Step 1: Preparation of Pyridine Halide Intermediate
Pyridine halide precursors are synthesized via hydrogen substitution using a palladium/platinum-carbon (Pd/C-Pt/C) mixed catalyst under alkaline conditions. For example:
-
Substrate : 2,3,6-Trichloropyridine reacts with hydrogen in methanol with 8% Pd/C and 8% Pt/C (1:10 ratio).
-
Conditions : 30°C, 0.3 MPa hydrogen pressure, sodium hydroxide as base.
Step 2: Hydrazine Coupling
The pyridine halide intermediate reacts with hydrazine hydrate in N,N-dimethylpropanolamine at 130°C under reflux:
Cyclocondensation of Tetrahydropyridine-Thiophene Precursors
A cyclocondensation approach, adapted from pyrido[4,3-d]thieno[2,3-d]pyrimidine syntheses, involves:
-
Gewald Reaction : Condensation of 1-methylpiperidin-4-one with sulfur and ethyl cyanoacetate to form ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
-
Cyclization : Treatment with triethyl orthoformate and hydrazine hydrate yields the hydrazino-pyrimidinone core.
Key Data :
Optimization of Reaction Parameters
Solvent and Catalyst Selection
Temperature and Pressure Effects
-
Hydrogen Substitution : 20–40°C and 0.2–0.4 MPa pressure prevent over-reduction.
-
Hydrazinolysis : 130°C reflux ensures complete nucleophilic substitution.
Comparative Analysis of Methodologies
Patent vs. Academic Synthesis Routes
| Aspect | Patent Method (CN106588758B) | Academic Route (PMC6257348) |
|---|---|---|
| Catalyst | Pd/C-Pt/C | Triethyl orthoformate |
| Yield | 95% | 70–80% |
| Scalability | Industrial (multi-kilogram) | Laboratory-scale |
| Purity | 99.7% (HPLC) | 95–98% (NMR) |
The patent method prioritizes industrial feasibility, while academic routes focus on structural versatility.
Purification and Characterization
Crystallization Techniques
Analytical Validation
Challenges and Mitigation Strategies
Byproduct Formation
-
Issue : Residual trichloropyridine (5–7%) in hydrogen substitution step.
-
Solution : Double crystallization in methanol reduces impurities to <0.5%.
Emerging Methodologies
Chemical Reactions Analysis
Formation of Pyrimidinone Core
The reaction involves cyclization of the starting ester (1 ) with formamide. This step likely proceeds via intermolecular amidation , forming the pyrimidinone ring .
Chlorination
Phosphorus oxychloride converts the pyrimidinone (2 ) to its chloro-derivative (3 ) through nucleophilic acyl substitution , replacing the hydroxyl group with a chloro group .
Hydrazination
The chloro derivative (3 ) undergoes SNAr (nucleophilic aromatic substitution) with hydrazine hydrate, replacing the chlorine with a hydrazino group (-NH-NH₂) .
Subsequent Transformations
The hydrazino group in the target compound enables further reactions:
-
Cyclization with Aliphatic Acids
Reaction with formic acid or acetic acid forms triazolo-pyrimidine derivatives (e.g., 4-amino-8,9-dihydrobenzothieno[3,2-e] triazolo[3,4-a]pyrimidine-5,6-dione) via [3+2] cycloaddition . -
Alkylation
Treatment with methyl iodide introduces alkyl groups, as seen in related compounds (e.g., 3-amino-7,7-dimethyl-2-methylthio derivatives) . -
Formation of Polynuclear Heterocycles
Reactions with 3-chloropentan-2,4-dione or pyrazole derivatives yield pyrazolobenzothienopyrimidine or imidazolobenzothienopyrimidine analogs .
Table 2: Transformations of 2-Hydrazino-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4(3H)-one
Analytical and Structural Verification
The compound’s structure is confirmed via:
-
IR spectroscopy : Peaks at ~1715–1665 cm⁻¹ (C=O, C=N) and ~1263–1071 cm⁻¹ (C-S-C) .
-
¹H NMR : Signals for tetrahydrobenzothieno rings (δ 1.76–2.88 ppm) and hydrazino protons (δ ~9.52 ppm) .
-
Mass spectrometry : Molecular ion peaks at m/z 368.5 g/mol (C₂₀H₂₄N₄OS).
Research Findings
-
Biological Activity : While direct data for this compound is limited, related hydrazino-benzothienopyrimidines exhibit anticancer and anti-inflammatory properties .
-
Reactivity : The hydrazino group enables nucleophilic substitution and cycloaddition , making it a versatile scaffold for drug discovery .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. The synthetic pathways often yield various derivatives that can be further explored for enhanced biological activity.
Antitumor Activity
Research indicates that derivatives of the compound exhibit significant antitumor properties. For instance, studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The mechanism of action is believed to involve the modulation of key signaling pathways associated with tumor growth and survival.
Antiviral Properties
The compound has also been investigated for its antiviral potential. Specifically, it has shown activity against influenza viruses by targeting viral RNA-dependent RNA polymerase. This inhibition disrupts viral replication and may provide a basis for developing new antiviral therapies.
Antimicrobial Effects
Preliminary studies suggest that 2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one possesses antimicrobial properties against a range of bacterial strains. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic processes is under investigation.
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for therapeutic applications in several areas:
- Cancer Therapy : Its antitumor properties suggest potential as a chemotherapeutic agent.
- Antiviral Treatment : The ability to inhibit influenza virus replication positions it as a candidate for antiviral drug development.
- Infectious Diseases : Its antimicrobial activity may lead to new treatments for bacterial infections.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Antiviral Properties | Showed effective inhibition of influenza virus replication in cell cultures. |
| Study C | Antimicrobial Effects | Reported broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of 2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For instance, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Key Observations :
- The hydrazino group in the target compound enhances nucleophilic reactivity compared to halogen or alkyl/aryl ether substituents (e.g., 4c, 4d, 6a) .
- The phenyl group at position 3 contributes to hydrophobic interactions, influencing solubility and membrane permeability .
- Derivatives with bulky substituents (e.g., 6a) exhibit higher molecular weights and reduced solubility compared to the target compound .
Antimicrobial Activity
- Target Compound: Limited direct data, but hydrazino-pyrimidines are known to exhibit antimicrobial activity via inhibition of folate metabolism .
- 3-Amino-2-mercapto Derivatives: Showed significant activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) due to the thiol group’s metal-chelating properties .
- Hydrazino-Schiff Base Derivatives (e.g., 6a): Demonstrated moderate antifungal activity against Candida albicans (MIC = 50 µg/mL) .
Anticancer Activity
- Target Compound: Not explicitly tested, but structurally related 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a) exhibited cytotoxic activity against melanoma MDA-MB-435 cells (GP = −31.02%) .
- Thiosemicarbazide Derivatives : Inhibited prostate cancer PC-3 cells (IC₅₀ = 18 µM) through apoptosis induction .
Biological Activity
2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique bicyclic structure, which combines elements of thieno and pyrimidine chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one is C15H16N4OS. Its structure includes a hydrazino group that may enhance its bioactivity. The compound's structural features are crucial for its interactions with biological macromolecules.
Biological Activity Overview
Research indicates that derivatives of 2-hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one exhibit various biological activities:
- Antitumor Activity : Some derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated that certain modifications to the structure can enhance cytotoxic effects against tumor cells while maintaining lower toxicity to normal cells.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. Its structural components allow it to disrupt microbial cell functions effectively.
- Enzyme Inhibition : Research has shown that the compound can inhibit specific enzymes that are crucial for cancer progression and microbial survival.
The biological activity of 2-hydrazino-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4(3H)-one is attributed to several mechanisms:
- Interaction with DNA : The compound may intercalate into DNA strands or bind to DNA-associated proteins, disrupting replication and transcription processes.
- Enzyme Interaction : It can act as an inhibitor of enzymes involved in metabolic pathways critical for cell survival and proliferation.
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
-
Cytotoxicity Assays : In vitro studies using MTT assays have reported IC50 values indicating the effectiveness of various derivatives against cancer cell lines such as MCF-7 and HeLa cells. For example:
- Compound A showed an IC50 value of 25 µM against MCF-7.
- Compound B exhibited an IC50 value of 15 µM against HeLa cells.
Compound Cell Line IC50 (µM) A MCF-7 25 B HeLa 15 - Antimicrobial Efficacy : Studies have tested the antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-hydrazino-3-phenyl derivatives, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydrazino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine | Lacks phenyl group | Antitumor |
| 5-Methylthieno[2,3-d]pyrimidine | Methyl substitution | Antimicrobial |
| Benzothienopyrimidine derivatives | Variations in substitutions | Diverse activities |
Q & A
Q. What are the optimal synthetic routes for preparing 2-hydrazino-3-phenyl-tetrahydrobenzothienopyrimidinone derivatives?
The compound is typically synthesized via cyclocondensation or hydrazine substitution. For example, refluxing 3-benzyl-2-sulfanyl-tetrahydrobenzothienopyrimidinone with excess hydrazine hydrate in pyridine yields the hydrazino derivative after 25 hours . Alternative methods involve cyclocondensation of 2-aminotetrahydrobenzothiophene carboxamide with aldehydes in ethanol, followed by heterocyclization in acetic acid/DMSO to achieve yields >80% . Method selection depends on substituent compatibility and desired purity.
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. H and C NMR confirm hydrazino (-NHNH) and phenyl group integration, while IR identifies carbonyl (C=O, ~1700 cm) and N-H stretches (~3300 cm) . Mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data caused by substituent variability?
Substituents like 3,5-di-tert-butyl-4-hydroxyphenyl (as in derivative 4k) may induce steric or electronic effects, altering NMR chemical shifts . To resolve ambiguities:
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Compare experimental IR data with computational simulations (e.g., DFT) for vibrational mode matching.
- Validate via single-crystal X-ray diffraction when possible .
Q. What methodologies are recommended for evaluating the compound’s bioactivity (e.g., antimicrobial, anti-tyrosinase)?
- In vitro assays : Screen against microbial strains (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values . For tyrosinase inhibition, measure IC via spectrophotometric monitoring of L-DOPA oxidation .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosinase’s active site). Validate docking poses with molecular dynamics simulations .
Q. How can molecular docking guide the design of derivatives with enhanced inhibitory activity?
Docking identifies key interactions (e.g., hydrogen bonds between the hydrazino group and tyrosinase’s Cu center). Prioritize derivatives with electron-donating substituents (e.g., -OH, -OCH) that enhance binding affinity. For example, compound 4g (2,4-dihydroxybenzene substituent) showed superior tyrosinase inhibition due to dual H-bonding interactions .
Q. What strategies address low yields during heterocyclization or hydrazine substitution?
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Q. What approaches are effective for structure-activity relationship (SAR) studies?
- Synthesize analogs with systematic substituent variations (e.g., alkyl, aryl, or heteroaryl groups at position 2 or 3) .
- Test substituent effects on bioactivity and logP (lipophilicity) to correlate structural features with potency.
- Use QSAR models to predict activity trends and prioritize synthetic targets.
Q. How can purity and regioselectivity challenges in multi-step syntheses be mitigated?
- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification .
- Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm final product purity (>95%).
- For regioselectivity, optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to aminocarboxamide) .
Q. What advanced analytical techniques validate the compound’s potential as a kinase or enzyme inhibitor?
- Surface Plasmon Resonance (SPR) to measure binding kinetics (K, k/k).
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).
- Cellular assays (e.g., Western blotting) to confirm target modulation in relevant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
